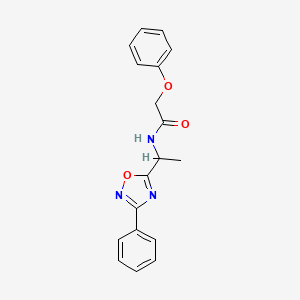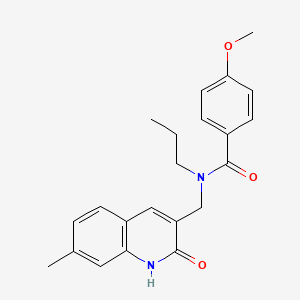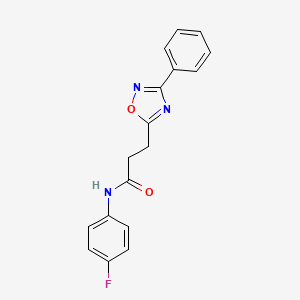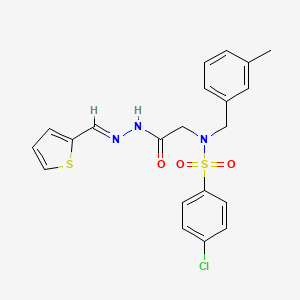![molecular formula C22H23N3O5S2 B7685514 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 928722-10-5](/img/structure/B7685514.png)
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide, also known as MPS, is a sulfonamide-based compound that has been extensively studied in the field of medicinal chemistry. MPS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
Mecanismo De Acción
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide exerts its anticancer activity by selectively inhibiting CA IX, an enzyme that is overexpressed in hypoxic regions of tumors. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including a decrease in intracellular pH, inhibition of cell migration and invasion, and induction of cell cycle arrest and apoptosis. 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide has also been shown to enhance the efficacy of other anticancer agents such as cisplatin and paclitaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide is its high selectivity for CA IX, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.
Direcciones Futuras
There are several areas of future research that can be explored with 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide. These include the development of more efficient synthesis methods, the investigation of 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide as a potential imaging agent for hypoxia in tumors, and the evaluation of its efficacy in combination with other anticancer agents. Additionally, the potential use of 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide in other diseases such as glaucoma and epilepsy can also be explored.
In conclusion, 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide is a promising compound that has shown potential in cancer therapy. Its selective inhibition of CA IX and its ability to enhance the efficacy of other anticancer agents make it a promising candidate for further research and development.
Métodos De Síntesis
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonamide and 4-aminobenzenesulfonamide with 3-bromo-4-(4-methylphenylsulfonyl)phenylpropanoic acid. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, colon, and prostate cancer. 3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide has also been investigated as a potential imaging agent for the detection of hypoxia in tumors.
Propiedades
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-16-2-7-19(8-3-16)25-32(29,30)21-11-4-17(5-12-21)6-15-22(26)24-18-9-13-20(14-10-18)31(23,27)28/h2-5,7-14,25H,6,15H2,1H3,(H,24,26)(H2,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBMYHHENKGPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(4-{[(4-fluorophenyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7685489.png)




